molecular formula C20H18N4O2 B2955427 N-benzhydryl-2-isonicotinoylhydrazinecarboxamide CAS No. 392248-65-6

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide

Cat. No.: B2955427
CAS No.: 392248-65-6
M. Wt: 346.39
InChI Key: YCPQVFVPNYHZBF-UHFFFAOYSA-N
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Description

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydryl group attached to a hydrazinecarboxamide moiety, which is further linked to an isonicotinoyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-isonicotinoylhydrazinecarboxamide typically involves the reaction of benzhydrylamine with isonicotinic acid hydrazide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazinecarboxamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The benzhydryl group can be oxidized to form benzhydrol derivatives.

    Reduction: The hydrazinecarboxamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzhydrol derivatives, primary and secondary amines, and substituted isonicotinoyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-benzhydryl-2-isonicotinoylhydrazinecarboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of its potential anticonvulsant activity, the compound may modulate ion channels or neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide can be compared with other benzhydryl derivatives and isonicotinoyl hydrazides:

Properties

IUPAC Name

1-benzhydryl-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(17-11-13-21-14-12-17)23-24-20(26)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQVFVPNYHZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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